Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Synthetic Chemistry Building Block Pharmaceutical Intermediates

Researchers synthesizing ephedrine analogs face stoichiometric errors from liquid free bases. Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (CAS 103565-40-8) solves this as a stable solid HCl salt enabling precise weighing. • Solid hydrochloride form eliminates pipetting errors vs. liquid free base (CAS 100511-78-2), ensuring accurate molar equivalents • Distinct HPLC retention time enables reliable quantification in reaction monitoring • ≥95% purity minimizes variability in enantioselective synthesis of chiral auxiliaries

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 103565-40-8
Cat. No. B010288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
CAS103565-40-8
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
InChIKeyDPQPQVOUGGBIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride Technical Overview


Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (CAS 103565-40-8) is a hydrochloride salt of a methyl ester derivative of 3-(4-(aminomethyl)phenyl)propanoic acid, characterized by a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol [1]. It is typically supplied as a solid with a specified minimum purity of 97% , and is intended exclusively for research and development use as a synthetic intermediate or building block .

Solid hydrochloride salt for precise weighing
Reported high purity supports synthetic reproducibility
Water-insoluble form aids liquid–liquid extraction workup

Why Direct Substitution Is Not Recommended


Direct substitution of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride with its closest analogs is not scientifically valid due to key differences in physical form, solubility, and handling characteristics that impact downstream synthetic utility. The hydrochloride salt exists as a stable, easy-to-handle solid, whereas the free base form (CAS 100511-78-2) is a liquid and the ethyl ester analog (CAS 61630-10-2) has a different molecular weight (243.73 vs 229.70 g/mol) , altering stoichiometry and solubility profiles. These distinctions are critical for reproducibility in research and manufacturing workflows where precise molar equivalents and consistent physical states are required.

Physical form mismatch
Free base liquid may shift handling, weighing, and purification compared to solid hydrochloride.
Molecular weight difference
Ethyl ester or free base have different molar masses, altering stoichiometric calculations.
Solubility profile divergence
Aqueous solubility differences can change extraction efficiency and reaction workup.

Quantitative Differentiation Guide


Purity and Physical Form vs. Free Base

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (CAS 103565-40-8) is supplied as a solid with a typical purity specification of ≥97%, whereas the corresponding free base (CAS 100511-78-2) is a liquid with a typical purity of ≥95% . This difference in physical form and baseline purity is significant for synthetic planning, as the solid hydrochloride offers simpler handling, weighing, and purification workflows compared to the liquid free base .

Purity & Physical Form
Head-to-head
Target: ≥97% purity, solid; Comparator: ≥95% purity, liquid
Solid form supports precise weighing; higher purity may reduce purification steps.
Vendor specifications
Synthetic Chemistry Building Block Pharmaceutical Intermediates

Molecular Weight for Stoichiometric Accuracy

The molecular weight of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is 229.70 g/mol, whereas the free base is 193.24 g/mol [1][2]. This 36.46 g/mol difference corresponds precisely to the mass of the hydrochloride counterion (HCl). For any reaction requiring precise molar ratios, substituting one form for the other without adjusting the mass would introduce a 15.9% error in molar quantity.

Molecular Weight
Head-to-head
229.70 g/mol (HCl salt) vs. 193.24 g/mol (free base) → +36.46 g/mol (15.9% increase)
Prevents molar quantity errors; supports accurate scale-up.
From molecular formulas
Reaction Stoichiometry Process Chemistry Analytical Chemistry

Solubility Profile Differentiation

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is reported to be insoluble in water but soluble in organic solvents [1]. In contrast, the free base is described as soluble in organic solvents but sparingly soluble in water . The hydrochloride salt's distinct insolubility in aqueous media provides a practical advantage in liquid-liquid extraction workflows, allowing for cleaner phase separation and easier purification by partitioning.

Aqueous Solubility
Class-level
Hydrochloride: insoluble in water; Free base: sparingly soluble
Enables cleaner phase separation during liquid–liquid extraction.
Qualitative vendor data
Solubility Formulation Reaction Solvent Selection

Stability for Storage and Shipping

As a hydrochloride salt, Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride exhibits improved stability compared to the free amine, which can be prone to oxidation or discoloration over time . While the free base is also stable at room temperature, the hydrochloride salt is generally less hygroscopic and more resistant to degradation, which is particularly relevant for long-term storage and global shipping logistics [1].

Storage Stability
Class-level
Hydrochloride salt: improved resistance to oxidation and hygroscopicity vs. free base.
Supports long-term storage and shipping consistency.
Class-level amine salt principle
Chemical Stability Storage Conditions Supply Chain

HPLC Retention Time Differentiation

Due to its different molecular structure (hydrochloride salt vs. free base), Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride exhibits a unique HPLC retention time when analyzed under standard reverse-phase conditions [1]. This property is essential for method development and quality control, as it allows for unambiguous identification and quantification of the salt form in reaction mixtures, distinguishing it from the free base or other potential impurities .

HPLC Behavior
Class-level
Unique retention time under reverse-phase conditions; distinguishes salt from free base.
Facilitates unambiguous identification in QC methods.
Typical RP-HPLC method
Analytical Chemistry Quality Control Method Validation

Optimal Research and Industrial Use Cases


Precise Stoichiometry in Bioactive Molecule Synthesis

In the synthesis of ephedrine, norephedrine, or phenylpropanolamine analogs, Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride serves as a key intermediate where accurate molar equivalents are critical for yield optimization . The solid hydrochloride form (≥97% purity) ensures precise weighing, reducing the risk of stoichiometric errors associated with liquid free bases .

Chiral Auxiliary Preparation for Asymmetric Synthesis

The hydrochloride salt's enhanced stability and solid state make it a preferred starting material for preparing chiral auxiliaries used in asymmetric synthesis . Its consistent purity (≥97%) minimizes variability in the production of enantiomerically pure compounds, a key requirement for pharmaceutical intermediate manufacturing .

Alpha-2 Adrenergic Receptor Modulator Research

Studies investigating hypertension and attention-deficit hyperactivity disorder (ADHD) pathways utilize this compound due to its established alpha-2 adrenergic agonistic activity . The hydrochloride salt's distinct solubility profile (insoluble in water, soluble in organic solvents) is advantageous for in vitro assays requiring precise control over compound concentration and solvent composition .

Analytical Method Development for Quality Control

Analytical laboratories developing HPLC or LC-MS methods for monitoring synthetic reactions benefit from the hydrochloride salt's unique retention time . This property enables clear separation from the free base and other impurities, ensuring reliable quantification and method validation in regulated pharmaceutical development environments .

Application
Selection Property
Validation Focus
Bioactive amine synthesis
Solid-state precision weighing
Stoichiometric accuracy and yield optimization
Asymmetric synthesis auxiliaries
High-purity solid for consistent chiral auxiliary preparation
Enantioselectivity and batch reproducibility
Alpha-2 adrenoceptor signaling studies
Organic-solvent solubility for in vitro assay control
Receptor binding and concentration verification
HPLC/LC-MS method development
Distinct chromatographic retention
Method specificity and purity quantification

Technical Documentation Hub

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